molecular formula C5H5N3O3 B3176567 2-Methyl-5-nitropyrimidin-4(1H)-one CAS No. 99893-01-3

2-Methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B3176567
CAS No.: 99893-01-3
M. Wt: 155.11 g/mol
InChI Key: SZVXANZKTJYROP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrimidine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and a keto group at the fourth position

Synthetic Routes and Reaction Conditions:

    Nitration of 2-Methylpyrimidin-4(1H)-one: The nitration process involves the introduction of a nitro group into the pyrimidine ring. This can be achieved by treating 2-methylpyrimidin-4(1H)-one with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Oxidation of 2-Methyl-5-aminopyrimidin-4(1H)-one: Another method involves the oxidation of 2-methyl-5-aminopyrimidin-4(1H)-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-methyl-5-aminopyrimidin-4(1H)-one. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of corresponding substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed:

    Reduction: 2-Methyl-5-aminopyrimidin-4(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitropyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.

    Materials Science: This compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-5-aminopyrimidin-4(1H)-one: Similar in structure but with an amino group instead of a nitro group.

    6-Chloro-5-nitropyrimidin-4-amine: Contains a chloro group at the sixth position and an amino group at the fourth position.

Uniqueness: 2-Methyl-5-nitropyrimidin-4(1H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-methyl-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2H,1H3,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVXANZKTJYROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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